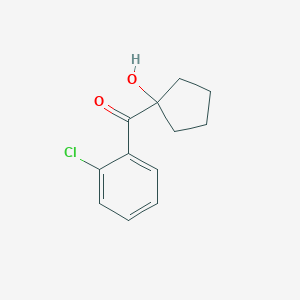

(2-Chlorophenyl) (1-hydroxycyclopentyl) ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chlorophenyl)-(1-hydroxycyclopentyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c13-10-6-2-1-5-9(10)11(14)12(15)7-3-4-8-12/h1-2,5-6,15H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTPOHDQDJTAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)C2=CC=CC=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238243 | |

| Record name | (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90717-17-2 | |

| Record name | (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90717-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090717172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chlorophenyl) (1-hydroxycyclopentyl) ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-CHLOROPHENYL) (1-HYDROXYCYCLOPENTYL) KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7428H4566N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone

An In-Depth Technical Guide to (2-Chlorophenyl)(1-hydroxycyclopentyl)ketone

Authored by a Senior Application Scientist

Foreword

Welcome to this comprehensive technical guide on (2-Chlorophenyl)(1-hydroxycyclopentyl)ketone. This document is crafted for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this important chemical compound. Beyond a simple recitation of facts, this guide delves into the causality behind its properties and the logic of its handling and synthesis. Our objective is to provide a self-validating resource grounded in established scientific principles, empowering you to work with this molecule effectively and safely.

Introduction and Strategic Importance

(2-Chlorophenyl)(1-hydroxycyclopentyl)ketone, also known by its IUPAC name (2-chlorophenyl)(1-hydroxycyclopentyl)methanone, is a significant organic compound with a multifaceted role in the chemical and pharmaceutical industries.[1][2][3] While it serves as a versatile intermediate in the synthesis of various fine chemicals, its primary notability stems from two critical areas: its role as a precursor in the synthesis of the anesthetic ketamine and its designation as a key impurity ("Ketamine Impurity C" or "Esketamine EP Impurity C") in ketamine-related pharmaceuticals.[1][2][4][5]

Understanding the physical and chemical properties of this molecule is, therefore, not merely an academic exercise. For the synthetic chemist, it informs the optimization of reaction conditions to maximize yield and purity. For the pharmaceutical scientist, it is fundamental to developing robust analytical methods for quality control and ensuring the safety and efficacy of final drug products. This guide will provide the foundational knowledge necessary to navigate these challenges.

Chemical Identity and Structural Characteristics

The compound's structure, featuring a 2-chlorophenyl group and a hydroxylated cyclopentane ring attached to a ketone, dictates its chemical behavior and physical properties.[1]

| Identifier | Value |

| IUPAC Name | (2-chlorophenyl)-(1-hydroxycyclopentyl)methanone[6] |

| CAS Number | 90717-17-2[1][2][3][4] |

| Molecular Formula | C₁₂H₁₃ClO₂[2][3][4] |

| Molecular Weight | 224.68 g/mol [2][3][4] |

| Canonical SMILES | C1CCC(C1)(C(=O)C2=CC=CC=C2Cl)O[7] |

| InChI Key | OVTPOHDQDJTAEF-UHFFFAOYSA-N[3] |

| Synonyms | 1-Hydroxycyclopentyl 2-chlorophenyl ketone, o-Chlorophenyl 1-hydroxycyclopentyl ketone, Ketamine Impurity C[2][3][4] |

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound govern its behavior in various environments and are critical for designing experimental and industrial processes. The presence of both a polar hydroxyl group and a nonpolar chlorophenyl group gives the molecule moderate polarity.

| Property | Value / Description | Significance for Researchers |

| Appearance | White or off-white powder or crystalline solid; can also appear as a colourless to pale yellow oil.[2][3] | Provides a first-pass quality check. Color variation may indicate impurities. Its solid form at room temperature requires appropriate handling and dissolution techniques. |

| Melting Point | 152°C - 156°C[3] | A sharp melting range is a key indicator of purity. This relatively high melting point confirms its solid state under standard conditions. |

| Boiling Point | 331.5 ± 22.0 °C (Predicted)[2] | Useful for purification by distillation, though vacuum distillation is recommended to prevent thermal decomposition. |

| Solubility | Practically insoluble in water. Very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, and slightly soluble in chloroform and ethyl acetate.[2][3] | Crucial for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and analytical techniques like HPLC.[8] |

| Density | ~1.297 g/cm³ (Predicted)[2] | Important for process scale-up calculations and for understanding its behavior in biphasic systems. |

| pKa | 13.10 ± 0.20 (Predicted)[2] | This value, corresponding to the hydroxyl proton, indicates it is a very weak acid, a property that influences its reactivity in basic or acidic conditions. |

| LogP | 2.47[8] | The octanol-water partition coefficient suggests moderate lipophilicity, which is relevant for predicting its behavior in biological systems and chromatographic separations. |

Chemical Reactivity and Synthetic Pathways

The reactivity of (2-Chlorophenyl)(1-hydroxycyclopentyl)ketone is centered around its three main functional groups: the ketone, the tertiary alcohol (hydroxyl group), and the chlorinated aromatic ring.

Core Reactivity

-

Oxidation : The tertiary alcohol is resistant to oxidation under standard conditions. However, the ketone can be a site for various reactions. Strong oxidizing agents under harsh conditions could potentially cleave the molecule.

-

Reduction : The ketone group can be readily reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] This reaction is a common pathway for generating related impurities or derivatives.

-

Substitution Reactions : The chlorine atom on the phenyl ring can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or specific catalysts. This allows for the synthesis of a wide range of derivatives.[1]

-

Dehydration : The tertiary alcohol can be eliminated under acidic conditions to form an alkene, a common side reaction to be mindful of during synthesis or analysis in acidic mobile phases.

Synthesis Pathway: Grignard Reaction

The most prevalent synthesis route involves a Grignard reaction. This classic organometallic reaction is highly effective for forming carbon-carbon bonds. The process typically involves the reaction of a cyclopentyl magnesium halide with an o-chlorobenzoyl derivative. A common precursor is 2-chlorobenzonitrile, which reacts with cyclopentylmagnesium chloride to form an imine complex that is subsequently hydrolyzed to the ketone.[9]

Caption: Synthesis via Grignard Reaction.

Experimental Protocol: Synthesis from o-Chlorobenzonitrile

This protocol is a representative example based on established chemical principles for Grignard reactions.[9]

-

Preparation of Grignard Reagent:

-

Under an inert nitrogen atmosphere, add magnesium turnings to a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel.

-

Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

-

Prepare a solution of cyclopentyl chloride or bromide in the same anhydrous solvent.

-

Add a small portion of the cyclopentyl halide solution to the magnesium. Initiation of the reaction is indicated by bubble formation and a gentle reflux. If the reaction does not start, a small crystal of iodine can be added as an initiator.

-

Once initiated, add the remaining cyclopentyl halide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with o-Chlorobenzonitrile:

-

Dissolve o-chlorobenzonitrile in anhydrous solvent and add it to the addition funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the o-chlorobenzonitrile solution dropwise to the stirred Grignard reagent, maintaining a low temperature (0-10°C).

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Hydrolysis and Work-up:

-

Carefully quench the reaction by slowly adding it to a stirred mixture of ice and a dilute acid (e.g., aqueous HCl or H₂SO₄) to hydrolyze the intermediate imine complex.[9]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with additional portions of the ether solvent.

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by a saturated sodium chloride (brine) solution.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Analytical Characterization

Accurate identification and quantification are paramount, especially in pharmaceutical quality control. The compound is often used as a reference standard for this purpose.[1]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing this compound. A reverse-phase (RP) method is typically employed.[8]

-

Column: A C18 column (like Newcrom R1) is effective.[8]

-

Mobile Phase: A simple mobile phase consisting of acetonitrile (MeCN), water, and an acidifier like phosphoric acid or formic acid (for MS compatibility) provides good separation.[8]

-

Detection: UV detection is suitable due to the aromatic ring.

Spectroscopic Data

Mass spectrometry (MS) is used for confirmation of identity. The predicted collision cross-section (CCS) values for various adducts are valuable for identification in high-resolution mass spectrometry.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 225.06769 | 148.7 |

| [M+Na]⁺ | 247.04963 | 156.3 |

| [M+H-H₂O]⁺ | 207.05767 | 144.1 |

| [M-H]⁻ | 223.05313 | 154.0 |

Table data sourced from PubChemLite.[7]

Safety, Handling, and Storage

While not classified as hazardous under the Globally Harmonized System (GHS), prudent laboratory practices are essential when handling any chemical compound.[6][10]

Hazard Identification

-

GHS Classification: Not classified.[6]

-

Signal Word: No signal word.[10]

-

Hazard Statements: None.[10]

Recommended Handling and Storage Protocol

Caption: Recommended Safety and Handling Workflow.

First-Aid Measures

-

Inhalation: Move the person to fresh air.[10]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of water.[10]

-

Eye Contact: Rinse eyes thoroughly with pure water for at least 15 minutes.[10]

-

Ingestion: Rinse mouth with water.[10]

In all cases of exposure, seek medical attention if symptoms occur or persist.

Conclusion

(2-Chlorophenyl)(1-hydroxycyclopentyl)ketone is a compound of significant interest due to its dual role as a synthetic intermediate and a critical pharmaceutical impurity. Its physicochemical properties—solid state, moderate polarity, and specific solubility profile—are direct consequences of its molecular structure and dictate the methodologies for its synthesis, purification, and analysis. A thorough understanding of its reactivity, particularly of the ketone and hydroxyl groups, is essential for any scientist working with this molecule. By adhering to the synthesis and safety protocols outlined in this guide, researchers and drug development professionals can handle and utilize this compound with confidence, ensuring both the integrity of their results and the safety of their operations.

References

-

(2-Chlorophenyl) (1-hydroxycyclopentyl) ketone. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Cas 90717-17-2,this compound. (n.d.). LookChem. Retrieved January 23, 2026, from [Link]

- Process for preparing o-chlorophenyl-cyclopentyl-ketone. (n.d.). Google Patents.

-

New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. (2023). PubMed. Retrieved January 23, 2026, from [Link]

-

Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited. (1980). Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]

-

This compound. (n.d.). SIELC Technologies. Retrieved January 23, 2026, from [Link]

- Preparation method of 2-chlorobenzyl chloride Grignard reagent. (n.d.). Patsnap.

-

10 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]

-

Cyclopentadienyl magnesium bromide. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

SAFETY DATA SHEET - 2-Chlorophenyl cyclopentyl ketone. (2025, September 23). Thermo Fisher Scientific. Retrieved January 23, 2026, from [Link]

-

This compound (C12H13ClO2). (n.d.). PubChemLite. Retrieved January 23, 2026, from [Link]

Sources

- 1. This compound | 90717-17-2 | Benchchem [benchchem.com]

- 2. This compound | 90717-17-2 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone [lgcstandards.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | C12H13ClO2 | CID 827018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - (2-chlorophenyl)(1-hydroxycyclopentyl)methanone (C12H13ClO2) [pubchemlite.lcsb.uni.lu]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

(2-Chlorophenyl) (1-hydroxycyclopentyl) ketone CAS number 90717-17-2

An In-Depth Technical Guide to (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone (CAS: 90717-17-2)

Executive Summary

This compound, registered under CAS number 90717-17-2, is a pivotal chemical intermediate in advanced organic synthesis. While not an end-product for therapeutic use itself, its primary significance lies in its role as a direct precursor in the synthesis of ketamine, a crucial anesthetic and antidepressant on the World Health Organization's List of Essential Medicines.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its synthesis, physicochemical characteristics, analytical validation, and its critical application in modern pharmaceutical manufacturing, which circumvents the use of more hazardous reagents common in older synthetic routes.

Physicochemical Profile

The compound is a white or off-white crystalline powder.[2] Its molecular structure, featuring a ketone, a hydroxyl group, and a chlorinated phenyl ring, dictates its reactivity and physical properties.[3] The hydroxyl group, in particular, allows for hydrogen bonding, influencing its solubility and role in subsequent reactions.[4]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 90717-17-2 | [5][6] |

| Molecular Formula | C₁₂H₁₃ClO₂ | [5][6] |

| Molecular Weight | 224.68 g/mol | [5][6] |

| IUPAC Name | (2-chlorophenyl)-(1-hydroxycyclopentyl)methanone | [6] |

| Synonyms | 1-Hydroxycyclopentyl 2-chlorophenyl ketone, o-Chlorophenyl 1-hydroxycyclopentyl ketone, 1-(2-Chlorobenzoyl)cyclopentan-1-ol, Ketamine Hydrochloride Impurity C | [5][6] |

| Appearance | White or off-white powder or crystalline powder | [2] |

| Melting Point | 152°C - 156°C | [2] |

| Boiling Point | 331.5°C at 760 mmHg (Predicted) | [7] |

| Density | 1.297 g/cm³ (Predicted) | [7] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically a multi-step process that begins with the formation of its non-hydroxylated precursor, (2-Chlorophenyl)cyclopentyl ketone (CAS: 6740-85-8).[8] This process emphasizes fundamental organometallic and oxidation chemistries.

Step 1: Grignard Reaction for Ketone Formation

The foundational step involves a Grignard reaction, a robust method for carbon-carbon bond formation. Here, 2-chlorobenzonitrile is reacted with a cyclopentylmagnesium halide (bromide or chloride).

-

Causality of Experimental Choices:

-

Grignard Reagent: Cyclopentylmagnesium bromide is a potent nucleophile. The carbon bonded to magnesium attacks the electrophilic carbon of the nitrile group in 2-chlorobenzonitrile.[9]

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents (typically diethyl ether or THF) to prevent quenching the reagent and ensure high yield.[10]

-

Solvent Exchange: Some patented processes describe distilling off the initial diethyl ether solvent and replacing it with a higher-boiling aromatic hydrocarbon like toluene or xylene.[11] This allows the reaction to be driven to completion at a higher temperature.

-

Hydrolysis: The initial reaction forms a magnesium imine complex. This intermediate is hydrolyzed, typically with an aqueous acid solution, to break the carbon-nitrogen double bond and yield the target ketone, (2-Chlorophenyl)cyclopentyl ketone.[11]

-

Step 2: Hydroxylation of the Ketone Precursor

With the ketone precursor synthesized, the critical hydroxyl group is introduced at the alpha position on the cyclopentyl ring. This transformation is an oxidation reaction.

-

Methodology:

-

Classical Oxidation: Reagents like potassium permanganate can be used to oxidize an alkene precursor, which can be formed from the ketone.[9] A more direct approach involves the use of a suitable oxygenating agent on the ketone itself, as described in flow chemistry patents.[1]

-

Emerging Methodologies: To improve the environmental footprint and safety profile, newer methods are being explored. These include enzymatic hydroxylation using cytochrome P450 enzymes and visible-light-driven photocatalytic oxidation, though these are not yet standard on an industrial scale.[4]

-

The overall synthesis pathway is visualized below.

Caption: Synthesis pathway of the target hydroxy ketone.

Application in Pharmaceutical Synthesis: A Modern Route to Ketamine

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of ketamine.[4]

The Advantage of the Hydroxy Ketone Route

Traditional ketamine synthesis, often referred to as the Stevens method, starts with (2-Chlorophenyl)cyclopentyl ketone, which is then brominated using hazardous and toxic elemental bromine.[9] The resulting alpha-bromo ketone is then reacted with methylamine. This route has significant drawbacks, including the use of toxic reagents, the instability of the brominated intermediate, and the formation of impurities.[1][9]

The use of the pre-hydroxylated intermediate, this compound, provides a more elegant and safer synthetic pathway.

Experimental Protocol: Conversion to Ketamine

-

Imination: The hydroxy ketone is reacted with methylamine. The nitrogen of the methylamine attacks the carbonyl carbon of the ketone, and subsequent dehydration forms an N-methylimine intermediate.

-

Thermal Rearrangement: The resulting imine undergoes a thermal rearrangement. This step involves heating the intermediate in a high-boiling solvent (e.g., decalin). The reaction proceeds through a molecular rearrangement to expand the five-membered cyclopentyl ring into the six-membered cyclohexanone ring characteristic of ketamine.[9] This avoids the need for a separate bromination step.

This modern pathway is illustrated below.

Caption: Conversion of the hydroxy ketone intermediate to ketamine.

Analytical and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound, especially when it is used as a pharmaceutical intermediate. Forensic laboratories also rely on these techniques to identify precursors in illicit manufacturing cases.[12]

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate the compound from impurities and confirm its molecular weight.[4][12]

-

Spectroscopic Methods:

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Provides confirmation of key functional groups. Characteristic peaks include a strong O-H stretch around 3446 cm⁻¹, a C=O (ketone) stretch at 1722 cm⁻¹, and a C-Cl stretch at 756 cm⁻¹.[4]

-

Nuclear Magnetic Resonance (NMR): Provides detailed information about the carbon-hydrogen framework, allowing for unambiguous structural confirmation.[12]

-

-

High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass of the molecule, further confirming its elemental composition.[12]

The general workflow for quality control is shown below.

Caption: A typical analytical workflow for compound validation.

Safety and Handling

As a chemical intermediate, proper safety protocols must be followed during the handling and storage of this compound.

Table 2: Safety and Handling Guidelines

| Aspect | Recommendation | Source |

| Engineering Controls | Handle in a well-ventilated place, such as a fume hood, to avoid the formation of dust and aerosols. | [7] |

| Personal Protective Equipment (PPE) | Wear suitable protective clothing, tightly fitting safety goggles (conforming to EN 166 or NIOSH), and impervious gloves. | [7] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. | [7] |

| First Aid (Inhalation) | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if breathing stops. | [7] |

| First Aid (Skin Contact) | Remove contaminated clothing immediately. Wash the affected area with plenty of water. | [7] |

| First Aid (Eye Contact) | Rinse with pure water for at least 15 minutes and consult a doctor. | [7] |

| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Seek medical attention. | [7] |

This compound is intended for laboratory research and manufacturing purposes only and is not for human or veterinary use.[8]

Conclusion

This compound (CAS 90717-17-2) is more than a mere laboratory chemical; it is a key enabler of safer and more efficient pharmaceutical synthesis. Its role as a non-brominated precursor to ketamine highlights a critical evolution in drug manufacturing, moving away from hazardous reagents toward more controlled and inherently safer processes. For researchers and professionals in drug development, a thorough understanding of this compound's synthesis, reactivity, and analytical profile is essential for innovation and quality assurance in the production of vital medicines.

References

- US Patent US20200299224A1. (2020). Ketamine flow synthesis. Google Patents.

- Hungarian Patent HU185337B. (1985). Process for preparing o-chlorophenyl-cyclopentyl-ketone. Google Patents.

-

Peyman, S., et al. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Journal of Chemical Sciences. Available from: [Link]

-

ARCTIC EXPORTS INC. CAS 90717-17-2 this compound 99.5% white supply. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Yen, Y.-T., et al. (2024). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Journal of Forensic Sciences, 69(2), 688-697. Available from: [Link]

-

Wikipedia. 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol. Available from: [Link]

Sources

- 1. US20200299224A1 - Ketamine flow synthesis - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. CAS 90717-17-2: (2-Chlorophenyl)(1-hydroxycyclopentyl)meth… [cymitquimica.com]

- 4. This compound | 90717-17-2 | Benchchem [benchchem.com]

- 5. (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone [lgcstandards.com]

- 6. This compound | C12H13ClO2 | CID 827018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. caymanchem.com [caymanchem.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Preparation method of 2-chlorobenzyl chloride Grignard reagent - Eureka | Patsnap [eureka.patsnap.com]

- 11. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]

- 12. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of (2-Chlorophenyl)(1-hydroxycyclopentyl)ketone

Abstract

(2-Chlorophenyl)(1-hydroxycyclopentyl)ketone is an alpha-hydroxy ketone, also known as an acyloin, that serves as a critical intermediate in the synthesis of various organic compounds and is notably recognized as a significant impurity in ketamine-related pharmaceuticals.[1][2][3] Its precise structural characterization is paramount for ensuring the purity and safety of pharmaceutical products and for forensic applications in tracking illicit drug manufacturing pathways.[4] This guide provides a comprehensive, multi-faceted spectroscopic approach to the unambiguous structure elucidation of this molecule. By synergistically applying Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques, we present a self-validating workflow that confirms the molecular formula, identifies all functional groups, and maps the complete atomic connectivity of the title compound.

Introduction: The Analytical Challenge

The molecule , (2-Chlorophenyl)(1-hydroxycyclopentyl)ketone, possesses a molecular formula of C₁₂H₁₃ClO₂ and a molecular weight of 224.68 g/mol .[1][3][5] Its structure integrates three key components: a 2-chlorophenyl moiety, a central ketone carbonyl group, and a 1-hydroxycyclopentyl ring. The analytical challenge lies not just in identifying these components but in definitively proving their precise arrangement and connectivity. This guide demonstrates the logical progression from initial functional group identification to a complete, validated structural assignment.

Hypothesized Molecular Structure

The elucidation process begins with a hypothesized structure, which is then systematically confirmed or refuted by spectroscopic evidence. The atoms are numbered for clarity in subsequent NMR discussions.

Note: The DOT language rendering above is a conceptual representation. A proper chemical structure with correct atom numbering is assumed for the following analysis.

The Elucidation Workflow: A Multi-Pronged Approach

A robust structure elucidation relies on the convergence of data from multiple independent analytical techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system.

Sources

- 1. Cas 90717-17-2,(2-chlorophenyl) (1-hydroxycyclopentyl) ketone | lookchem [lookchem.com]

- 2. This compound | 90717-17-2 [chemicalbook.com]

- 3. usbio.net [usbio.net]

- 4. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Hydroxycyclopentyl 2-chlorophenyl Ketone [lgcstandards.com]

Technical Guide: Spectroscopic Characterization of (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone

Abstract: This document provides a comprehensive technical guide to the spectroscopic characterization of (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone (CAS No. 90717-17-2). As a known impurity in certain pharmaceutical manufacturing processes, its unambiguous identification is critical for quality control and regulatory compliance[1][2][3]. This guide outlines the detailed experimental protocols and expected spectral data for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, and a predictive analysis of the spectral data is provided to serve as a benchmark for researchers.

Introduction

(2-Chlorophenyl)(1-hydroxycyclopentyl)methanone is an α-hydroxy ketone with the molecular formula C₁₂H₁₃ClO₂ and a molecular weight of 224.68 g/mol [1][4]. Its structure, featuring a substituted aromatic ring and a hydroxylated cycloalkane, presents a unique spectroscopic fingerprint. Accurate structural elucidation is paramount, and a multi-technique approach provides the necessary orthogonal data for confident characterization. This guide details the application of NMR, IR, and MS for this purpose, establishing a validated framework for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for a complete assignment.

Expertise & Rationale: Experimental Protocol

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent solubilizing power for moderately polar organic compounds and its single, well-defined solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR due to its chemical inertness and sharp, singlet resonance outside the typical spectral region for organic molecules.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone in ~0.7 mL of CDCl₃.

-

Internal Standard: Add a small drop of TMS to the solution.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the cyclopentyl and aromatic protons.

-

¹H NMR Acquisition: Acquire data with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 2 seconds, and an acquisition time of ~3 seconds.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets. A higher number of scans (~1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H and ¹³C NMR Data

While experimental data is not publicly available, a predictive analysis based on established chemical shift principles provides a strong hypothesis for spectral assignment.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.6 - 7.3 | Multiplet | 4H | Ar-H | Protons on the chlorinated benzene ring. The ortho- and para-protons to the chlorine and carbonyl group will exhibit complex splitting patterns. |

| ~ 4.5 - 5.0 | Singlet (broad) | 1H | OH | The hydroxyl proton is exchangeable, often appearing as a broad singlet. Its chemical shift is highly dependent on concentration and temperature. |

| ~ 2.2 - 1.7 | Multiplet | 8H | Cyclopentyl-H | The eight protons of the cyclopentyl ring are diastereotopic and will show complex overlapping multiplets. |

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 205 | C =O | The ketone carbonyl carbon is significantly deshielded. |

| ~ 138 - 127 | Ar-C | Six aromatic carbons. The carbon bearing the chlorine (C-Cl) and the carbon attached to the carbonyl (C-C=O) will be distinct from the C-H carbons. |

| ~ 85 | C -OH | The quaternary carbon of the cyclopentyl ring bonded to both the hydroxyl group and the carbonyl group is highly deshielded. |

| ~ 40 - 24 | Cyclopentyl-C H₂ | The four methylene carbons of the cyclopentyl ring. |

NMR Workflow Diagram

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The α-hydroxy ketone moiety has distinct vibrational modes that are easily identifiable.

Expertise & Rationale: Experimental Protocol

Attenuated Total Reflectance (ATR) is the preferred method for acquiring IR spectra of solid or oil samples. It requires minimal sample preparation and avoids the complexities of preparing KBr pellets or solvent cells. The technique is non-destructive and provides high-quality, reproducible data.

Step-by-Step Protocol for ATR-FTIR Analysis:

-

Background Scan: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Application: Place a small amount (a single drop or a few crystals) of the (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. This is crucial for obtaining a strong signal.

-

Data Acquisition: Scan the sample over the range of 4000–400 cm⁻¹. Co-adding 16 to 32 scans is usually sufficient to produce a high-quality spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Predicted IR Absorption Data

The key functional groups in the molecule will produce characteristic absorption bands.

Table 3: Predicted Characteristic IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| ~ 3450 (broad) | O-H stretch | Alcohol | The broadness is due to hydrogen bonding. This is a hallmark of an alcohol group. |

| ~ 3100 - 3000 | C-H stretch (sp²) | Aromatic C-H | Characteristic stretching vibrations for protons on a benzene ring. |

| ~ 2960 - 2870 | C-H stretch (sp³) | Aliphatic C-H | Stretching vibrations from the cyclopentyl ring CH₂ groups. |

| ~ 1685 | C=O stretch | Aryl Ketone | A strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹)[5][6]. |

| ~ 1590, 1470 | C=C stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| ~ 1100 | C-O stretch | Tertiary Alcohol | Stretching vibration of the C-O single bond. |

| ~ 750 | C-Cl stretch | Aryl Halide | Characteristic absorption for an ortho-disubstituted benzene ring. |

IR Workflow Diagram

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Expertise & Rationale: Experimental Protocol

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, as it typically produces an intact protonated molecular ion ([M+H]⁺). Coupling this with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, allows for the determination of the exact mass, which can be used to confirm the molecular formula.

Step-by-Step Protocol for HRMS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This provides a stable signal for accurate mass measurement.

-

Ionization: Use positive ion mode ESI. The source parameters (e.g., capillary voltage, gas flow, temperature) should be optimized to maximize the signal of the molecular ion and minimize in-source fragmentation.

-

Mass Analysis: Acquire the spectrum over a mass range of m/z 50-500. The high-resolution analyzer provides mass accuracy typically below 5 ppm.

-

Fragmentation (MS/MS): To gain further structural information, perform a tandem MS (MS/MS) experiment. Isolate the [M+H]⁺ ion (m/z 225) and subject it to Collision-Induced Dissociation (CID) to generate characteristic fragment ions.

Predicted Mass Spectrometry Data

Table 4: Predicted High-Resolution MS and MS/MS Fragmentation Data

| m/z (predicted) | Ion Formula | Description |

|---|---|---|

| 225.0682 | [C₁₂H₁₄³⁵ClO₂]⁺ | [M+H]⁺: Protonated molecular ion (for ³⁵Cl isotope). The presence of a chlorine atom will be evident from the isotopic pattern, with a peak at m/z 227 for the ³⁷Cl isotope at ~1/3 the intensity. |

| 207.0577 | [C₁₂H₁₂³⁵ClO]⁺ | [M+H-H₂O]⁺: Loss of a water molecule from the hydroxyl group. This is a very common fragmentation pathway for alcohols. |

| 139.0158 | [C₇H₄³⁵ClO]⁺ | [C₆H₄ClCO]⁺: Alpha-cleavage between the carbonyl carbon and the cyclopentyl ring, resulting in the 2-chlorobenzoyl cation. This is a highly characteristic fragment for this structure[7][8]. |

| 85.0653 | [C₅H₉O]⁺ | [C₅H₉OH+H]⁺: Cleavage resulting in the protonated 1-hydroxycyclopentyl fragment. |

The calculated exact mass of the neutral molecule C₁₂H₁₃ClO₂ is 224.0604 Da[9]. The protonated molecule [M+H]⁺ would have a calculated exact mass of 225.0682 Da.

Mass Spectrometry Workflow Diagram

Caption: Workflow for High-Resolution Mass Spectrometry analysis.

Conclusion

The combination of NMR, IR, and high-resolution MS provides a self-validating system for the unambiguous identification and structural confirmation of (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone. IR spectroscopy confirms the presence of key functional groups (hydroxyl, aryl ketone). High-resolution mass spectrometry confirms the elemental composition via exact mass measurement and provides structural insights through predictable fragmentation patterns, such as the formation of the 2-chlorobenzoyl cation. Finally, NMR spectroscopy provides the definitive connectivity of the carbon-hydrogen framework. The predictive data and protocols outlined in this guide serve as an authoritative benchmark for researchers and quality control professionals working with this compound.

References

-

SIELC Technologies. (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone. [Link]

-

PubChem. (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone. [Link]

-

LookChem. Cas 90717-17-2,this compound. [Link]

-

Angene Chemical. (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone(CAS# 90717-17-2). [Link]

-

Journal of the American Chemical Society. Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. [Link]

-

ResearchGate. The infrared absorption spectra of some aromatic hydroxy-ketones. [Link]

-

Whitman College. GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. [Link]

-

JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

-

ACS Publications. Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. [Link]

-

LibreTexts Chemistry. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]

-

LibreTexts Chemistry. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

Sources

- 1. This compound | 90717-17-2 | Benchchem [benchchem.com]

- 2. usbio.net [usbio.net]

- 3. lookchem.com [lookchem.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | C12H13ClO2 | CID 827018 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Chlorophenyl)-(1-hydroxycyclopentyl)methanone: Synthesis, Characterization, and Significance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)-(1-hydroxycyclopentyl)methanone, a substituted aromatic ketone, holds a significant position in the landscape of pharmaceutical research and development. Its importance is not derived from its direct therapeutic effects but rather from its critical role as a key intermediate and impurity in the synthesis of ketamine and its enantiomer, esketamine.[1][2] Ketamine, an arylcyclohexylamine, has long been used as an anesthetic and has gained prominence as a breakthrough medication for treatment-resistant depression.[3] This guide provides a comprehensive technical overview of (2-Chlorophenyl)-(1-hydroxycyclopentyl)methanone, covering its nomenclature, physicochemical properties, synthesis, analytical characterization, and its pivotal context within the pharmaceutical industry.

Nomenclature and Physicochemical Properties

The compound is systematically named (2-chlorophenyl)-(1-hydroxycyclopentyl)methanone according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[4] It is also commonly referred to by several synonyms, including (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone, 1-Hydroxycyclopentyl 2-chlorophenyl ketone, and notably as "Ketamine Impurity C" or "Esketamine EP Impurity C" in pharmacopeial contexts.[2][4][5]

| Property | Value | Source |

| CAS Number | 90717-17-2 | [1][4] |

| Molecular Formula | C₁₂H₁₃ClO₂ | [4] |

| Molecular Weight | 224.68 g/mol | [4] |

| Boiling Point | 331.5°C at 760 mmHg | [2] |

| Density | 1.297 g/cm³ | [2] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |

| Appearance | Colorless to Pale Yellow Oil or Solid | [6] |

Synthesis of (2-Chlorophenyl)-(1-hydroxycyclopentyl)methanone

The synthesis of this ketone is a critical step in the production of ketamine. While various synthetic routes exist, a common and established method involves a Friedel-Crafts acylation reaction.[1] Additionally, modern advancements have introduced more efficient methods such as flow synthesis.

Friedel-Crafts Acylation Approach

This classical approach is a cornerstone of organic synthesis for forming carbon-carbon bonds involving an aromatic ring. The synthesis of (2-Chlorophenyl)-(1-hydroxycyclopentyl)methanone can be conceptualized through the acylation of chlorobenzene.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Chlorobenzene

-

1-Hydroxycyclopentanecarbonyl chloride

-

Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)

-

Anhydrous, non-polar solvent (e.g., Dichloromethane, Carbon disulfide)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend the Lewis acid catalyst (e.g., aluminum chloride) in the anhydrous solvent.

-

Addition of Acylating Agent: Cool the suspension in an ice bath. Slowly add a solution of 1-hydroxycyclopentanecarbonyl chloride in the same anhydrous solvent from the dropping funnel.

-

Addition of Aromatic Substrate: Following the addition of the acylating agent, add chlorobenzene dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

-

Workup: Carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Washing: Wash the combined organic layers sequentially with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude (2-Chlorophenyl)-(1-hydroxycyclopentyl)methanone can be purified by column chromatography or recrystallization to obtain the final product.

Flow Synthesis Approach

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control.[3] A patented method describes the synthesis of (2-Chlorophenyl)-(1-hydroxycyclopentyl)methanone in a flow system.[3]

Conceptual Flow Synthesis Workflow

Caption: Conceptual workflow for the flow synthesis of (2-Chlorophenyl)-(1-hydroxycyclopentyl)methanone.

This process involves pumping a solution of the starting material, (2-chlorophenyl)(cyclopentyl)methanone, and a base through a heated microreactor to facilitate the hydroxylation reaction, yielding the desired product with high conversion and selectivity.[3]

Role in Drug Development: The Ketamine Connection

The primary significance of (2-Chlorophenyl)-(1-hydroxycyclopentyl)methanone in drug development lies in its role as a direct precursor to ketamine.[7] The subsequent chemical transformations of this intermediate lead to the formation of the final active pharmaceutical ingredient (API).

Intermediate in Ketamine Synthesis

The synthesis of ketamine from (2-Chlorophenyl)-(1-hydroxycyclopentyl)methanone typically involves a multi-step process that includes the introduction of an amino group and subsequent rearrangement. The presence and purity of this intermediate are critical for the quality and yield of the final ketamine product.

A Critical Impurity

In the context of pharmaceutical manufacturing, any unreacted starting material or side-product is considered an impurity. (2-Chlorophenyl)-(1-hydroxycyclopentyl)methanone is a designated impurity in the European Pharmacopoeia (EP) for ketamine hydrochloride and esketamine.[1][5] The control of such impurities is a regulatory requirement to ensure the safety and efficacy of the final drug product. Therefore, highly sensitive analytical methods are necessary to detect and quantify its presence in the API.

Analytical Characterization

The characterization and quantification of (2-Chlorophenyl)-(1-hydroxycyclopentyl)methanone are crucial for quality control in pharmaceutical manufacturing. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for separating and quantifying impurities in pharmaceutical samples. A validated reverse-phase HPLC method with UV detection is typically used to determine the levels of this compound in ketamine samples.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and definitive identification based on the mass-to-charge ratio of the compound and its fragments.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule, confirming the connectivity of atoms and the overall structure.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

The characterization of this compound as a reference standard is performed under stringent quality systems such as ISO 17025 to ensure the validity of analytical results.[5]

Biological Significance and Mechanism of Action

(2-Chlorophenyl)-(1-hydroxycyclopentyl)methanone is not known to possess significant pharmacological activity itself.[8] Its biological relevance is intrinsically tied to its conversion into ketamine. Ketamine exerts its effects primarily by acting as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission.[3]

The binding of ketamine to the NMDA receptor blocks the influx of calcium ions, leading to a cascade of downstream effects that are thought to underlie its anesthetic, analgesic, and antidepressant properties.

Caption: Simplified signaling pathway of Ketamine's action on the NMDA receptor.

Conclusion

(2-Chlorophenyl)-(1-hydroxycyclopentyl)methanone is a molecule of considerable interest to researchers and professionals in drug development, not for its own therapeutic properties, but for its indispensable role as a precursor and a critical impurity in the synthesis of ketamine. A thorough understanding of its synthesis, characterization, and its relationship with the final API is paramount for ensuring the quality, safety, and efficacy of ketamine-based medicines. As research into the therapeutic applications of ketamine continues to expand, the importance of controlling its synthetic pathway, including the intermediates like (2-Chlorophenyl)-(1-hydroxycyclopentyl)methanone, will only intensify.

References

- Google Patents. (2020). Ketamine flow synthesis. US20200299224A1.

-

PubChem. This compound | C12H13ClO2 | CID 827018. Available at: [Link]

-

LookChem. Cas 90717-17-2,this compound. Available at: [Link]

-

Angene Chemical. (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone(CAS# 90717-17-2). Available at: [Link]

-

Wikipedia. 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol. Available at: [Link]

-

PubMed. (2023). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Available at: [Link]

Sources

- 1. This compound | 90717-17-2 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. US20200299224A1 - Ketamine flow synthesis - Google Patents [patents.google.com]

- 4. This compound | C12H13ClO2 | CID 827018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone [lgcstandards.com]

- 6. This compound | 90717-17-2 [chemicalbook.com]

- 7. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol - Wikipedia [en.wikipedia.org]

A-Z Guide to the Synthesis of (2-Chlorophenyl)(1-hydroxycyclopentyl)ketone: A Key Precursor in Pharmaceutical Development

Abstract

This technical guide provides a comprehensive overview of the synthesis of (2-Chlorophenyl)(1-hydroxycyclopentyl)ketone, an α-hydroxy ketone that serves as a versatile intermediate in organic chemistry.[1] The primary focus of this document is the elucidation of a robust and reproducible synthetic protocol commencing from cyclopentanone. We will delve into the mechanistic underpinnings of the selected synthetic strategy, provide a detailed, step-by-step experimental procedure, and discuss critical process parameters that ensure high yield and purity. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction: Strategic Importance of (2-Chlorophenyl)(1-hydroxycyclopentyl)ketone

(2-Chlorophenyl)(1-hydroxycyclopentyl)ketone, also known as 1-Hydroxycyclopentyl-(o-chlorophenyl) ketone, is a critical building block in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a hydroxylated cyclopentyl ring attached to a 2-chlorophenyl ketone, makes it a valuable precursor. Notably, this compound is a known starting material in the synthesis of ketamine and its metabolites, such as norketamine, which are of significant interest in the medical field for their anesthetic and antidepressant properties.[2][3] Understanding the efficient synthesis of this intermediate is paramount for advancing research and development in these areas.

Synthetic Strategy: The Grignard Reaction

The most direct and widely employed method for the synthesis of (2-Chlorophenyl)(1-hydroxycyclopentyl)ketone is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.[4][5] In this specific application, the Grignard reagent, 2-chlorophenylmagnesium bromide, is reacted with cyclopentanone.

Rationale for Selection

The Grignard reaction is favored for several reasons:

-

High Efficiency: It is a highly reliable method for forming tertiary alcohols from ketones.

-

Convergent Synthesis: It allows for the direct coupling of the two key fragments of the target molecule.

-

Well-Established Precedent: There is a substantial body of literature and patents describing the use of this reaction for similar transformations, providing a solid foundation for process development.[3][6]

Reaction Mechanism

The synthesis proceeds in two primary stages:

Stage 1: Formation of the Grignard Reagent 2-chlorobromobenzene is reacted with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether. The magnesium inserts into the carbon-bromine bond, forming 2-chlorophenylmagnesium bromide. This step is critical and highly sensitive to moisture and air.[5]

Stage 2: Nucleophilic Addition to Cyclopentanone The prepared Grignard reagent is then added to a solution of cyclopentanone. The highly polarized carbon-magnesium bond acts as a potent nucleophile, with the 2-chlorophenyl carbanion attacking the electrophilic carbonyl carbon of cyclopentanone. This results in the formation of a magnesium alkoxide intermediate.

Stage 3: Acidic Work-up (Quenching) The reaction is quenched by the careful addition of a weak acid, such as a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[5] This protonates the magnesium alkoxide, yielding the final product, (2-Chlorophenyl)(1-hydroxycyclopentyl)ketone, and magnesium salts, which can be removed by extraction.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Reagents and Equipment

-

2-Chlorobromobenzene

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Anhydrous Tetrahydrofuran (THF)

-

Cyclopentanone

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Three-neck round-bottom flask, equipped with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Ice bath

Step-by-Step Procedure

Part A: Preparation of 2-Chlorophenylmagnesium Bromide

-

Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C overnight and allowed to cool in a desiccator over a drying agent before assembly. Assemble the apparatus while hot and flush with dry nitrogen gas.

-

Initiation: Place the magnesium turnings in the three-neck flask. Add a single crystal of iodine.

-

Solvent and Reagent Addition: Add a portion of the anhydrous THF to the flask. In the dropping funnel, prepare a solution of 2-chlorobromobenzene in anhydrous THF.

-

Grignard Formation: Slowly add a small amount of the 2-chlorobromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.[7] Gentle heating with a heat gun may be necessary to start the reaction.[8]

-

Once the reaction has initiated, add the remaining 2-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grayish-brown.

Part B: Reaction with Cyclopentanone and Work-up

-

Cooling: Cool the freshly prepared Grignard reagent in an ice bath to 0°C.

-

Cyclopentanone Addition: Prepare a solution of cyclopentanone in anhydrous THF and add it to the dropping funnel. Add the cyclopentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction. This step is exothermic and may cause bubbling.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve the organic product. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Data Summary and Process Parameters

| Parameter | Value/Condition | Rationale |

| Reactants | ||

| 2-Chlorobromobenzene | 1.0 eq | Limiting reagent |

| Magnesium Turnings | 1.1 - 1.2 eq | Slight excess to ensure complete reaction of the halide |

| Cyclopentanone | 1.0 - 1.1 eq | Near stoichiometric; large excess can lead to side reactions |

| Solvent | Anhydrous THF | Aprotic ether solvent is essential for Grignard reagent stability |

| Temperatures | ||

| Grignard Formation | Reflux | To ensure reaction initiation and completion |

| Cyclopentanone Addition | 0 - 10°C | To control the exothermic reaction and prevent side products |

| Reaction Time | ||

| Grignard Formation | 1-2 hours | To ensure complete conversion to the organomagnesium halide |

| Nucleophilic Addition | 2-3 hours | To allow for complete reaction with the ketone |

| Work-up | Saturated NH₄Cl (aq) | Mildly acidic quench to protonate the alkoxide without causing side reactions |

| Expected Yield | 60-80% | Typical yield range for this type of Grignard reaction |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for (2-Chlorophenyl)(1-hydroxycyclopentyl)ketone.

Safety and Handling

-

Grignard Reagents: Are highly reactive and pyrophoric. They react violently with water and protic solvents. All operations must be conducted under an inert atmosphere (nitrogen or argon).

-

Anhydrous Ethers (THF, Diethyl Ether): Are extremely flammable and can form explosive peroxides upon storage. Use in a well-ventilated fume hood away from ignition sources.

-

2-Chlorobromobenzene: Is a hazardous substance. Avoid inhalation and contact with skin and eyes.

-

Work-up: The quenching of the reaction is exothermic and can release flammable gases. Perform this step slowly and with adequate cooling.

Conclusion

The synthesis of (2-Chlorophenyl)(1-hydroxycyclopentyl)ketone via the Grignard reaction of 2-chlorophenylmagnesium bromide with cyclopentanone is a reliable and efficient method. Careful control of reaction parameters, particularly the exclusion of moisture and the management of temperature, is crucial for achieving high yields and purity. This guide provides a comprehensive framework for the successful execution of this important chemical transformation, paving the way for further research and development in the synthesis of valuable pharmaceutical compounds.

References

-

Benchchem. (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone | 90717-17-2.

-

National Center for Biotechnology Information. (2023). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. PubMed.

-

PrepChem.com. Synthesis of 1-(p-chlorophenyl)cyclopentene.

-

Google Patents. (n.d.). HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone.

-

University of California, Davis. (n.d.). Grignard Reaction.

-

Organic Syntheses. (n.d.). p-CHLOROPHENYL ISOTHIOCYANATE.

-

ECHEMI. (n.d.). How to synthesize 3‐cyclopentylpropanal from (chloromethyl)cyclopentane?.

-

Sciencemadness Discussion Board. (2012). synthesis of O-Chlorophenyl cyclopentyl Ketone.

-

Sciencemadness Discussion Board. (2019). grignard reagent to o-Chlorophenyl cyclopentyl ketone.

-

National Center for Biotechnology Information. (1995). Synthesis of 2-(2-hydroxyalkylidene)cyclopentanones and their bio-antimutagenic activity. PubMed.

-

Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes.

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).

-

National Center for Biotechnology Information. (n.d.). Synthesis of novel 2-(2'-cyclopentyl)- and 2-(2'-cyclohexyl) substituted 1-naphthol derivatives with anticyclooxygenase activity. PubMed.

-

Google Patents. (n.d.). US20110065962A1 - Process for the preparation of aromatic alpha-hydroxy ketones.

-

Sciencemadness Discussion Board. (2022). 2-Chlorophenyl cyclopentyl ketone via Grignard Reagent.

-

National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. PMC.

-

designer-drug.com. (n.d.). Synthesis of Ketamine.

-

ResearchGate. (2025). New Oxidative Pathways for the Synthesis of α-Hydroxy Ketones — The α-Hydroxylation and Ketohydroxylation.

-

Web Pages. (n.d.). 6. Grignard Reaction.

-

Royal Society of Chemistry. (n.d.). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones.

Sources

- 1. researchgate.net [researchgate.net]

- 2. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. prepchem.com [prepchem.com]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. Sciencemadness Discussion Board - grignard reagent to o-Chlorophenyl cyclopentyl ketone - Powered by XMB 1.9.11 [sciencemadness.org]

(2-Chlorophenyl)(1-hydroxycyclopentyl) ketone: A Linchpin in Anesthetic Synthesis and an Analytical Target in Drug Purity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Redefining the "Mechanism of Action"

For the compound (2-Chlorophenyl)(1-hydroxycyclopentyl) ketone, a purely pharmacological "mechanism of action" in the traditional sense of a drug-receptor interaction is not well-documented in publicly available scientific literature. Its profound significance in the biomedical field is not as a direct therapeutic agent, but rather as a critical synthetic intermediate and a key analytical marker in the production of the dissociative anesthetic, ketamine. Therefore, this guide elucidates its "mechanism of action" from two pivotal perspectives: its chemical reactivity and transformation in the synthesis of ketamine, and its role as an impurity that is crucial for the quality control of the final active pharmaceutical ingredient. Understanding this compound is to understand a crucial step in the journey to a powerful anesthetic and antidepressant.

Chemical Profile and Synthetic Significance

(2-Chlorophenyl)(1-hydroxycyclopentyl) ketone, also known as o-Chlorophenyl 1-Hydroxycyclopentyl Ketone or Ketamine Impurity C, is a key organic compound in the synthesis of ketamine.[1][2] Its molecular structure, featuring a chlorophenyl group attached to a cyclopentyl ketone with a hydroxyl group, makes it a versatile precursor for the chemical transformations required to produce ketamine.[1][2]

Synthesis of (2-Chlorophenyl)(1-hydroxycyclopentyl) ketone

The synthesis of this intermediate is a critical step in several routes to ketamine. One common method involves a Friedel-Crafts acylation reaction.[1] This electrophilic aromatic substitution reaction creates the carbon-carbon bond between the chlorophenyl ring and the cyclopentyl moiety. The choice of reagents and reaction conditions, such as the Lewis acid catalyst and solvent, are critical for optimizing the yield and purity of the product.[1]

Conversion to Ketamine: The Chemical Mechanism of Action

The primary "mechanism of action" of (2-Chlorophenyl)(1-hydroxycyclopentyl) ketone is its role as a substrate in the chemical synthesis of ketamine. This conversion typically involves a series of reactions, including imination and rearrangement.

A novel synthesis route highlights the conversion of a hydroxy ketone intermediate, similar to the topic compound, into ketamine. This process involves the imination of the intermediate with methylamine, followed by a rearrangement at an elevated temperature to yield the final ketamine structure.[3] This multi-step synthesis underscores the importance of the hydroxy ketone intermediate as a foundational building block.[3]

Indirect Pharmacological Relevance: The Mechanism of Action of Ketamine

The biological significance of (2-Chlorophenyl)(1-hydroxycyclopentyl) ketone is intrinsically linked to the pharmacological actions of its end-product, ketamine.[1] Ketamine is a widely used dissociative anesthetic with potent analgesic and, more recently discovered, rapid-acting antidepressant effects.[4][5] Its primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and neurotransmission.[4][6]

NMDA Receptor Antagonism

Ketamine blocks the ion channel of the NMDA receptor, preventing the influx of calcium ions that would normally result from the binding of the neurotransmitter glutamate.[5][6] This action disrupts excitatory neurotransmission in the brain, leading to the characteristic dissociative anesthetic state. The S(+) enantiomer of ketamine exhibits a higher affinity for the NMDA receptor than the R(-) enantiomer, making it a more potent anesthetic and analgesic.[6]

The antidepressant effects of ketamine are also believed to be initiated by NMDA receptor blockade.[5] This initial action triggers a cascade of downstream events, including the release of brain-derived neurotrophic factor (BDNF) and the activation of the mammalian target of rapamycin (mTOR) signaling pathway, ultimately leading to a rapid increase in synaptogenesis and a reversal of stress-induced neuronal atrophy.

Signaling Pathway of Ketamine's Antidepressant Effects

Caption: Downstream signaling cascade following ketamine's antagonism of the NMDA receptor.

Metabolites of Ketamine

Upon administration, ketamine is metabolized in the liver to several compounds, with norketamine being the major active metabolite.[4] Norketamine also acts as an NMDA receptor antagonist, although it is less potent than ketamine.[4] Another metabolite, hydroxynorketamine, is being investigated for its potential contribution to the antidepressant effects of ketamine, possibly through mechanisms that are independent of direct NMDA receptor antagonism.[4]

Analytical Importance: A Marker of Purity and Synthetic Origin

In the context of drug development and forensic science, (2-Chlorophenyl)(1-hydroxycyclopentyl) ketone is a critical analyte. As a known impurity in the synthesis of ketamine, its detection and quantification are essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product.[2][7] Regulatory bodies often require stringent control of impurities in active pharmaceutical ingredients.

Forensic investigations of illicit ketamine manufacturing also focus on identifying precursor chemicals and synthesis intermediates like (2-Chlorophenyl)(1-hydroxycyclopentyl) ketone.[8] Its presence can provide valuable intelligence about the synthetic route employed in clandestine laboratories.[8]

Experimental Protocols

Synthesis of Ketamine from a Hydroxy Ketone Intermediate

The following is a generalized protocol based on a published method for the synthesis of ketamine from a hydroxy ketone intermediate.[3]

Materials:

-

Hydroxy ketone intermediate (e.g., (2-Chlorophenyl)(1-hydroxycyclopentyl) ketone)

-

Methylamine

-

Appropriate solvent (e.g., toluene)

-

Reaction vessel with heating and stirring capabilities

-

Purification apparatus (e.g., chromatography column)

Procedure:

-

Dissolve the hydroxy ketone intermediate in the chosen solvent within the reaction vessel.

-

Introduce methylamine to the solution. The reaction conditions (temperature, pressure) should be controlled to facilitate the formation of the imine intermediate.

-

After the imination reaction is complete, heat the reaction mixture to the specified temperature to induce the rearrangement of the imine to form ketamine.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., thin-layer chromatography, gas chromatography).

-

Upon completion, cool the reaction mixture and proceed with the purification of the crude product. This may involve extraction, washing, and chromatographic separation to isolate pure ketamine.

-

Characterize the final product using spectroscopic methods (e.g., NMR, IR, mass spectrometry) to confirm its identity and purity.

Experimental Workflow for Ketamine Synthesis

Caption: A generalized experimental workflow for the synthesis of ketamine.

Conclusion